Cas no 1804861-96-8 (Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate)

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate is a versatile benzoate derivative featuring a trifluoromethyl group, an amino substituent, and a chloro functional group on the aromatic ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it useful in drug design. The presence of both amino and chloro substituents allows for further functionalization, enabling the synthesis of more complex molecules. Its ester group also provides reactivity for hydrolysis or transesterification. This compound is commonly employed as an intermediate in agrochemical and pharmaceutical applications, where its structural motifs contribute to bioactive properties.
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate structure
1804861-96-8 structure
Product name:Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
CAS No:1804861-96-8
MF:C9H7ClF3NO2
Molecular Weight:253.605592012405
CID:4795227

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
    • インチ: 1S/C9H7ClF3NO2/c1-16-8(15)7-5(9(11,12)13)2-4(14)3-6(7)10/h2-3H,14H2,1H3
    • InChIKey: LZSHSGZRWBISMQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C(F)(F)F)=C1C(=O)OC)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • トポロジー分子極性表面積: 52.3
  • XLogP3: 2.6

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015008620-500mg
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
1804861-96-8 97%
500mg
798.70 USD 2021-05-31
Alichem
A015008620-250mg
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
1804861-96-8 97%
250mg
484.80 USD 2021-05-31
Alichem
A015008620-1g
Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate
1804861-96-8 97%
1g
1,504.90 USD 2021-05-31

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate 関連文献

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoateに関する追加情報

Recent Advances in the Application of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate (CAS: 1804861-96-8) in Chemical Biology and Pharmaceutical Research

Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate (CAS: 1804861-96-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in the construction of heterocyclic frameworks, which are pivotal in drug discovery. This compound's unique trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel kinase inhibitors. Researchers utilized Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate as a precursor to develop potent inhibitors targeting the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer. The study reported significant inhibitory activity with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further optimization.

In addition to its pharmaceutical applications, recent agrochemical research has explored the use of this compound in the development of next-generation herbicides. A 2024 paper in Pest Management Science detailed its incorporation into a new class of protoporphyrinogen oxidase (PPO) inhibitors, which exhibit broad-spectrum herbicidal activity with improved environmental safety profiles. The trifluoromethyl group was found to enhance binding affinity to the target enzyme, thereby increasing herbicidal efficacy.

From a synthetic chemistry perspective, innovative methodologies for the functionalization of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate have been developed. A recent publication in Organic Letters (2024) described a palladium-catalyzed cross-coupling reaction that enables the introduction of diverse aryl and heteroaryl groups at the 4-amino position. This advancement significantly expands the structural diversity accessible from this versatile building block.

The compound's safety profile has also been investigated in recent toxicological studies. Research conducted in 2023 and published in Chemical Research in Toxicology evaluated its metabolic pathways and potential toxicity endpoints. Results indicated that the compound undergoes primarily hepatic metabolism with no significant bioaccumulation, supporting its continued use in pharmaceutical development with appropriate safety considerations.

Looking forward, the unique properties of Methyl 4-amino-2-chloro-6-(trifluoromethyl)benzoate position it as a valuable tool in chemical biology and drug discovery. Its applications span from serving as a building block for bioactive molecules to acting as a probe for studying enzyme mechanisms. Ongoing research continues to explore its potential in addressing unmet medical needs, particularly in the areas of oncology and inflammatory diseases.

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